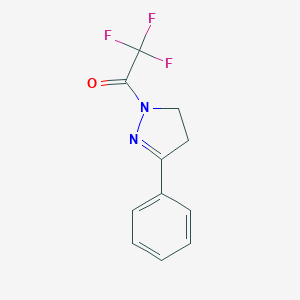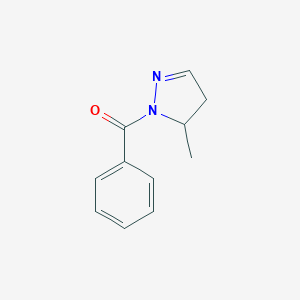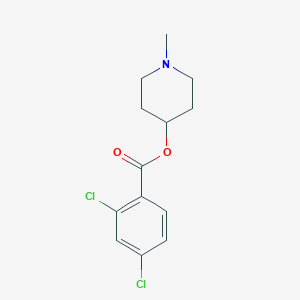![molecular formula C24H24FNO6S B257842 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide, commonly known as Compound A, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives and has been shown to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of Compound A involves the inhibition of several enzymes and signaling pathways, including the JAK/STAT pathway, NF-κB pathway, and COX-2 enzyme. This leads to the suppression of inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects
Compound A has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been shown to modulate the immune system, leading to the suppression of autoimmune disorders.
実験室実験の利点と制限
Compound A has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, its low solubility and stability can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on Compound A, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level.
合成法
The synthesis of Compound A involves several steps, starting with the reaction of 3-amino-4-methoxybenzoic acid with 2-chloro-4-fluorobenzaldehyde to form the intermediate product. This intermediate is then reacted with 2-furylboronic acid and tetrahydrothiophene-3,3-dioxide to form Compound A.
科学的研究の応用
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the pathogenesis of these diseases.
特性
製品名 |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide |
|---|---|
分子式 |
C24H24FNO6S |
分子量 |
473.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO6S/c1-30-20-6-8-21(9-7-20)31-15-24(27)26(19-12-13-33(28,29)16-19)14-22-10-11-23(32-22)17-2-4-18(25)5-3-17/h2-11,19H,12-16H2,1H3 |
InChIキー |
BQKRNSRTMQMEBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)







![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)

